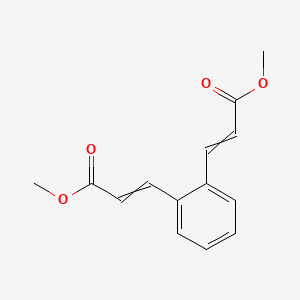
N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, along with ethyl, methyl, and propynyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’,N’‘,N’‘-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of N-ethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted groups replacing the propynyl group.
Scientific Research Applications
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple nitrogen and phosphorus atoms allows it to form stable complexes with metal ions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylphosphoric triamide
- N,N-Diethylphosphoric triamide
- N,N-Dipropylphosphoric triamide
Uniqueness
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Properties
CAS No. |
59950-91-3 |
|---|---|
Molecular Formula |
C9H20N3OP |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H20N3OP/c1-7-9-12(8-2)14(13,10(3)4)11(5)6/h1H,8-9H2,2-6H3 |
InChI Key |
DETZZVPMDQPJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


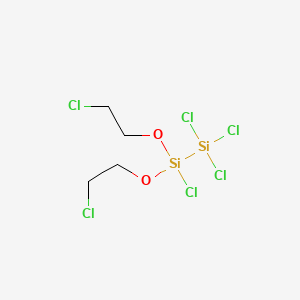

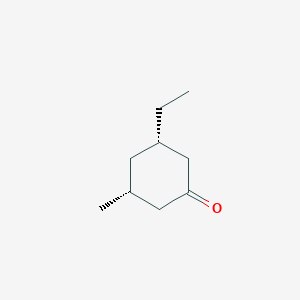
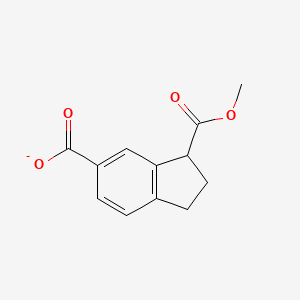
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
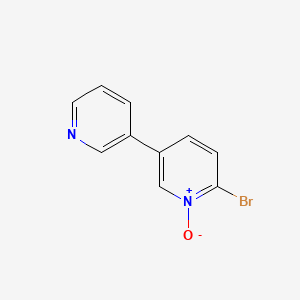
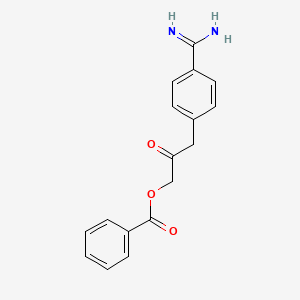
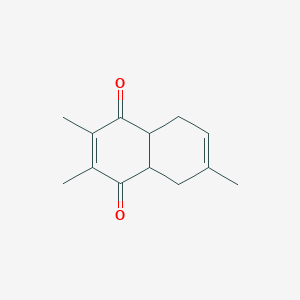

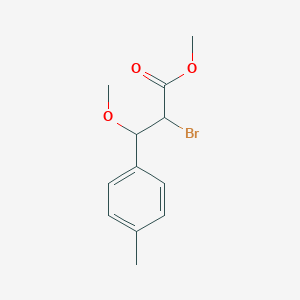
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
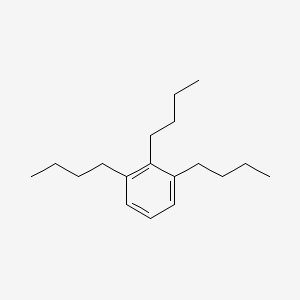
![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
